molecular formula C11H15BrO B13699326 2-Bromo-5-(tert-butoxy)toluene

2-Bromo-5-(tert-butoxy)toluene

Cat. No.: B13699326
M. Wt: 243.14 g/mol
InChI Key: HTYXVYWAINPBKD-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butoxy)toluene (CAS 1309933-94-5) is an organic compound with the molecular formula C 11 H 15 BrO and a molecular weight of 243.14 g/mol . This structure features a toluene backbone substituted with a bromine atom and a tert-butoxy group in a 1,2,4-relationship, making it a versatile building block for advanced chemical synthesis. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of more complex molecular architectures . Simultaneously, the tert-butoxy group is a well-known moiety in medicinal chemistry and materials science, often used to influence a compound's metabolic stability, solubility, and solid-state packing . While specific biological activity data for this compound is not available in the searched literature, its structure suggests potential as a key intermediate in developing novel compounds for pharmaceutical research and organic materials . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

HTYXVYWAINPBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Tert Butoxy Toluene

Direct Halogenation Strategies: Regioselectivity and Yield Optimization

Direct halogenation of a pre-formed 3-(tert-butoxy)toluene precursor is a primary strategy for the synthesis of 2-Bromo-5-(tert-butoxy)toluene. The success of this approach hinges on the directing effects of the existing substituents and the choice of brominating agent.

Electrophilic Bromination of tert-Butoxytoluene Analogues

The tert-butoxy (B1229062) group is a bulky, electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. The methyl group is also an ortho, para-director, but its activating effect is weaker than the alkoxy group. Therefore, in 3-(tert-butoxy)toluene, the positions ortho and para to the tert-butoxy group are the most activated sites for bromination. The position para to the tert-butoxy group (position 6) is sterically hindered by the adjacent methyl group. The two ortho positions are C2 and C4. The C2 position is sterically less hindered than the C4 position, which is flanked by both the tert-butoxy and methyl groups. Consequently, electrophilic bromination is expected to preferentially occur at the C2 position.

Studies on analogous alkoxy-substituted aromatic compounds support this predicted regioselectivity. For instance, the electrophilic bromination of 3-methoxybenzaldehyde (B106831) with N-bromosuccinimide (NBS) in acetonitrile (B52724) exclusively yields the 2-bromo-5-methoxybenzaldehyde, demonstrating a strong directing effect of the methoxy (B1213986) group to the less sterically hindered ortho position. edubirdie.com

Table 1: Regioselectivity in Electrophilic Bromination of Activated Aromatic Compounds

Substrate Brominating Agent Solvent Major Product(s) Reference
3-Methoxybenzaldehyde NBS Acetonitrile 2-Bromo-5-methoxybenzaldehyde edubirdie.com
Phenols/Anilines NBS/TBAB Dichloromethane (B109758) para-Bromo derivatives masterorganicchemistry.com
Toluene (B28343) Br2/FeBr3 - ortho- and para-Bromotoluene libretexts.org

Utilization of N-Bromosuccinimide (NBS) and Other Brominating Agents

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. youtube.com It offers advantages over molecular bromine (Br2) as it provides a low concentration of Br2 in situ, which can help to minimize side reactions and the formation of polybrominated products. masterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like acetonitrile or dichloromethane. edubirdie.comtcichemicals.com

For the synthesis of this compound, the use of NBS would be the preferred method for direct bromination of 3-(tert-butoxy)toluene. The reaction would likely proceed under mild conditions, and the regioselectivity is expected to strongly favor the desired 2-bromo isomer. Other brominating agents such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr3) could also be employed, but this may lead to a less selective reaction and potentially more side products. libretexts.org

Functional Group Interconversion Approaches

An alternative to direct halogenation involves the synthesis of a brominated precursor followed by the introduction of the tert-butoxy group, or vice versa.

Etherification Routes via tert-Butanol (B103910) or Related Derivatives

This approach typically involves a Williamson ether synthesis, where a phenoxide is reacted with a tert-butyl electrophile. masterorganicchemistry.com In this context, the synthesis would start with 2-bromo-5-methylphenol (B88109) (2-bromo-5-cresol). The phenolic proton is first removed using a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. This is followed by reaction with a tert-butylating agent, such as tert-butyl chloride or tert-butyl bromide. However, due to the tertiary nature of the electrophile, the competing E2 elimination reaction is a significant challenge, which can lead to the formation of isobutylene (B52900) and reduce the yield of the desired ether. masterorganicchemistry.com

Table 2: General Conditions for Williamson Ether Synthesis

Alcohol Base Alkyl Halide Solvent Temperature Potential Side Reactions
Primary Alcohol NaH, Na, K Primary Alkyl Halide THF, DMF Room Temp. to Reflux -
Secondary Alcohol NaH, Na, K Primary/Secondary Alkyl Halide THF, DMF Room Temp. to Reflux Elimination (with secondary halide)
Phenol (B47542) NaOH, K2CO3, NaH Primary Alkyl Halide Acetone, DMF, Acetonitrile Room Temp. to Reflux -
Phenol NaH Tertiary Alkyl Halide THF, DMF Room Temp. to Reflux Significant Elimination

Data compiled from general principles of the Williamson Ether Synthesis. masterorganicchemistry.comyoutube.com

An alternative tert-butylation method is the acid-catalyzed reaction of the phenol with tert-butanol or isobutylene. mdpi.com This Friedel-Crafts alkylation of the phenol would likely lead to a mixture of products, including ortho- and para-tert-butylated isomers, as well as potential O-alkylation. The regioselectivity can be influenced by the catalyst and reaction conditions.

Bromination of Precursors and Subsequent Transformations

This strategy involves introducing the bromine atom at the desired position on a precursor molecule that can later be converted to the target compound. A plausible precursor is 3-tert-butyl-5-methylphenol. Bromination of this precursor would likely occur at the position ortho to the hydroxyl group and para to the methyl group, which is the desired C2 position. The subsequent step would involve the conversion of the hydroxyl group to a tert-butoxy group, which is not a straightforward transformation.

A more viable approach starts with m-cresol (B1676322). Bromination of m-cresol can yield 2-bromo-5-methylphenol. organic-chemistry.org This intermediate can then undergo etherification as described in section 2.2.1.

Multi-Step Synthetic Sequences and Chemo-Differentiation Strategies

The synthesis of this compound can be effectively planned as a multi-step sequence, where the order of reactions is crucial for achieving the desired substitution pattern. libretexts.org The starting material for such a sequence is often a simple, commercially available compound like m-cresol.

Two primary multi-step routes can be envisioned starting from m-cresol:

Route A: Etherification followed by Bromination

Etherification: m-Cresol is first converted to 3-(tert-butoxy)toluene. This can be achieved via a Williamson ether synthesis with a tert-butyl halide, though as mentioned, elimination is a significant side reaction. An acid-catalyzed reaction with isobutylene might offer a more viable, albeit potentially less regioselective, alternative for the O-alkylation.

Bromination: The resulting 3-(tert-butoxy)toluene is then subjected to electrophilic bromination, for instance with NBS, to introduce the bromine atom at the C2 position, as dictated by the directing effects of the tert-butoxy and methyl groups.

Route B: Bromination followed by Etherification

Bromination: m-Cresol is first brominated to afford 2-bromo-5-methylphenol. This reaction is known and can be performed with reagents like bromine in a suitable solvent. organic-chemistry.org

Etherification: The hydroxyl group of 2-bromo-5-methylphenol is then converted to a tert-butoxy group. This step would likely be the most challenging due to the propensity of tertiary alkyl halides to undergo elimination under basic conditions.

Table 3: Comparison of Proposed Multi-Step Synthetic Routes

Route Step 1 Step 2 Key Challenge
A Etherification of m-cresol to 3-(tert-butoxy)toluene Bromination of 3-(tert-butoxy)toluene Achieving efficient O-tert-butylation of m-cresol without significant C-alkylation or elimination.
B Bromination of m-cresol to 2-bromo-5-methylphenol Etherification of 2-bromo-5-methylphenol The Williamson ether synthesis step with a tertiary electrophile is prone to elimination, leading to low yields of the desired ether.

The choice between these routes would depend on the optimization of the challenging step in each sequence. Route A might be more favorable if a selective and high-yielding method for the O-tert-butylation of m-cresol can be established, as the subsequent bromination step is expected to be highly regioselective.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is essential for developing environmentally benign and economically viable manufacturing processes. The focus lies on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. A primary synthetic route to this compound is the electrophilic aromatic substitution, specifically the bromination, of 3-(tert-butoxy)toluene. The tert-butoxy group is a bulky, electron-donating group that activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. libretexts.orgnsf.gov Due to the position of the existing substituents, the primary products are the ortho-brominated isomers. The development of a "green" synthetic route therefore centers on optimizing this transformation according to the foundational principles of green chemistry.

Prevention of Waste & Atom Economy

The first principle of green chemistry, waste prevention, is paramount. In the synthesis of this compound, waste arises from byproducts of the reaction and the use of excess reagents. The primary byproduct is often the isomeric 2-bromo-3-(tert-butoxy)toluene. A greener synthesis would favor high regioselectivity to maximize the yield of the desired product and simplify purification.

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of how many atoms from the reactants are incorporated into the final product. primescholars.com A higher atom economy signifies a more efficient and less wasteful process. A comparison of different brominating agents for the synthesis of this compound from 3-(tert-butoxy)toluene highlights significant differences in their theoretical efficiency.

Interactive Data Table: Atom Economy of Different Bromination Methods

Reagent SystemReactantsDesired ProductByproductsMolecular Weight of ReactantsMolecular Weight of ProductAtom Economy (%)
Molecular Bromine (Br₂) 3-(tert-butoxy)toluene + Br₂This compoundHBr164.24 + 159.81 = 324.05243.1375.03%
N-Bromosuccinimide (NBS) 3-(tert-butoxy)toluene + NBSThis compoundSuccinimide164.24 + 177.98 = 342.22243.1371.04%
Catalytic H₂O₂/HBr 3-(tert-butoxy)toluene + HBr + H₂O₂This compound2 H₂O164.24 + 80.91 + 34.01 = 279.16243.1387.09%

As the table demonstrates, a catalytic system using hydrogen peroxide as the oxidant offers a significantly higher atom economy. researchgate.net This is because the only byproduct is water, a benign substance. In contrast, using stoichiometric reagents like molecular bromine or NBS generates significant waste products (HBr and succinimide, respectively), lowering the atom economy. wordpress.com

Less Hazardous Chemical Syntheses and Safer Solvents

Choosing appropriate reagents and solvents is crucial for minimizing health and environmental hazards. Molecular bromine (Br₂) is highly toxic, corrosive, and volatile, posing significant handling risks. wordpress.com N-Bromosuccinimide (NBS) is a solid and generally considered safer to handle than liquid bromine, but it is an irritant, can cause exothermic reactions, and has poor thermal stability with certain solvents. researchgate.netorganicchemistrytutor.comscbt.comwikipedia.org

A greener approach involves the in situ generation of the brominating agent from less hazardous precursors. nih.govnih.gov For instance, the oxidation of hydrobromic acid (HBr) or bromide salts with an oxidant like hydrogen peroxide (H₂O₂) generates bromine in the reaction mixture, avoiding the need to handle and store large quantities of molecular bromine. researchgate.net This method is inherently safer and often uses water as a solvent, further enhancing its green profile.

The choice of solvent is also a major consideration, as solvents can account for the majority of the mass in a chemical process and contribute significantly to its environmental impact. researchgate.net Traditional bromination reactions often use chlorinated solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), which are toxic and environmentally persistent. Green chemistry encourages the use of safer alternatives.

Interactive Data Table: Comparison of Solvents for Aromatic Bromination

Solvent ClassExample(s)Green Chemistry Considerations
Halogenated Dichloromethane, Carbon TetrachlorideHigh toxicity, environmental persistence, potential carcinogens. Generally avoided in green synthesis.
Aprotic Polar Acetonitrile, DMFUseful for dissolving a range of reagents, but can be toxic and difficult to remove/recycle. researchgate.net
Protic Water, Acetic AcidWater is non-toxic, non-flammable, and inexpensive. hrpub.org Acetic acid is a weaker acid and can be used as both a solvent and a catalyst. youtube.com
Ionic Liquids e.g., [bmim]BrLow volatility, can act as both solvent and catalyst. However, toxicity and biodegradability must be assessed.
Solvent-free -Ideal scenario, reduces waste significantly. Feasibility depends on the physical state and reactivity of the reactants.

For the bromination of an ether like 3-(tert-butoxy)toluene, using water or acetic acid as a solvent presents a much greener alternative to traditional chlorinated solvents. hrpub.orgyoutube.com

Design for Energy Efficiency and Use of Catalysis

Many electrophilic aromatic substitution reactions can be performed at or near ambient temperature, which aligns with the principle of designing for energy efficiency. solubilityofthings.com Avoiding extremes of temperature and pressure reduces energy costs and associated environmental impacts. Some modern techniques may employ microwave irradiation to accelerate reaction times, which can lead to a net reduction in energy consumption compared to prolonged conventional heating.

The use of catalysts is a cornerstone of green chemistry. Catalytic processes are superior to stoichiometric ones because they use small amounts of a substance to generate large amounts of product, reduce waste, and can enable more selective reactions. In the bromination of 3-(tert-butoxy)toluene, using a Lewis acid catalyst with molecular bromine can enhance the electrophilicity of bromine and allow the reaction to proceed under milder conditions. rsc.org

However, a truly green catalytic system would avoid stoichiometric toxic reagents altogether. The H₂O₂/HBr system is an excellent example of a catalytic approach where bromide ions are catalytically oxidized to the active brominating species. researchgate.net This avoids the poor atom economy of stoichiometric reagents and relies on a clean oxidant (H₂O₂).

Reduction of Derivatives and Inherent Safety

The direct bromination of 3-(tert-butoxy)toluene to form this compound is a straightforward transformation that does not require the use of protecting or activating groups. This aligns with the principle of reducing unnecessary derivatization, which saves materials and prevents additional waste-generating steps.

Finally, the principles of green chemistry inherently lead to safer processes. By replacing hazardous reagents like molecular bromine with safer alternatives like an in situ generated H₂O₂/HBr system, the risks of accidental release, exposure, and runaway reactions are significantly minimized. nih.govnih.gov Similarly, moving away from volatile and toxic organic solvents towards aqueous media reduces both flammability and toxicity risks.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Tert Butoxy Toluene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-Bromo-5-(tert-butoxy)toluene in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

The ¹H NMR spectrum of this compound is expected to display five distinct signals, corresponding to the three aromatic protons and the protons of the methyl and tert-butyl groups. The integration of these signals would correspond to a 1:1:1:3:9 ratio.

The chemical shifts are significantly influenced by the electronic effects of the substituents. The tert-butoxy (B1229062) group is a strong electron-donating group, causing the ortho (H-6) and para (H-4, relative to the ether linkage) protons to shift upfield. Conversely, the bromine atom is an electron-withdrawing group, which deshields nearby protons. The methyl group has a weak electron-donating effect.

Aromatic Protons: The proton at the C-6 position (H-6), being ortho to both the bromo and tert-butoxy groups, would appear as a doublet. The proton at C-4 (H-4), positioned between the methyl and tert-butoxy groups, is expected to be a doublet of doublets. The proton at C-3 (H-3), ortho to the methyl group and meta to the bromine, would appear as a doublet.

Aliphatic Protons: The methyl protons (CH₃) would appear as a sharp singlet, as there are no adjacent protons to couple with. The nine equivalent protons of the tert-butyl group would also produce a distinct singlet, typically found further upfield.

Coupling constants (J) are critical for confirming the relative positions of the aromatic protons. Ortho-coupling (³JHH) between adjacent protons typically ranges from 7-9 Hz, while meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~6.90dJ(H3-H4) ≈ 8.0
H-4~6.75ddJ(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.5
H-6~7.20dJ(H6-H4) ≈ 2.5
-CH₃~2.25s-
-C(CH₃)₃~1.30s-

The ¹³C NMR spectrum is predicted to show nine unique signals, as all carbon atoms in the molecule are in chemically distinct environments. The chemical shifts are governed by the inductive and resonance effects of the bromo, tert-butoxy, and methyl substituents.

Aromatic Carbons: The carbon atom bonded to the bromine (C-2) would be shifted upfield due to the "heavy atom effect," while the carbon bonded to the oxygen of the tert-butoxy group (C-5) would be significantly deshielded and appear downfield. The remaining aromatic carbons would have shifts determined by their position relative to the three substituents.

Aliphatic Carbons: The quaternary carbon of the tert-butyl group is expected around 78 ppm, and the methyl carbons of this group would appear further upfield, around 29 ppm. The carbon of the toluene (B28343) methyl group would be observed in the typical alkyl region, around 20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-CH₃)~130
C-2 (-Br)~118
C-3~115
C-4~122
C-5 (-O)~155
C-6~133
-C (CH₃)₃~78
-C(C H₃)₃~29
-C H₃~20

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the adjacent aromatic protons H-3 and H-4, and a weaker correlation between the meta-coupled H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals for H-3, H-4, H-6, the methyl protons, and the tert-butyl protons to their corresponding carbon signals (C-3, C-4, C-6, -CH₃, and -C(CH₃)₃, respectively).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement of the parent molecular ion, which serves to confirm the elemental composition. For this compound (C₁₁H₁₅BrO), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The calculated exact mass of the molecular ion [C₁₁H₁₅⁷⁹BrO]⁺ is 242.0306 g/mol .

Fragmentation analysis in mass spectrometry reveals the stability of different parts of the molecule. A common and prominent fragmentation pathway for molecules containing a tert-butyl ether group is the loss of a tert-butyl cation or isobutylene (B52900).

[M - C₄H₉]⁺: Loss of the tert-butyl group (m/z 57) would lead to a significant fragment ion corresponding to the 4-bromo-2-methylphenol cation.

[M - C₄H₈]⁺: Loss of isobutylene (m/z 56) via a rearrangement process is also a characteristic fragmentation for tert-butyl ethers.

Loss of Br: Cleavage of the C-Br bond would result in a fragment corresponding to the [M - Br]⁺ ion.

m/z (for ⁷⁹Br) Predicted Fragment Ion Identity
242[C₁₁H₁₅BrO]⁺Molecular Ion
185[C₇H₆BrO]⁺[M - C₄H₉]⁺
163[C₁₁H₁₅O]⁺[M - Br]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to specific bond vibrations.

C-H Stretching: Aliphatic C-H stretches from the methyl and tert-butyl groups are expected in the 2980-2850 cm⁻¹ region. Aromatic C-H stretches would appear at higher frequencies, typically between 3100-3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O-C asymmetric stretch is expected around 1250 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would be found in the fingerprint region, typically at a lower wavenumber between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, would complement the IR data. Aromatic ring breathing modes often give strong signals in the Raman spectrum. The symmetric vibrations of the molecule would be more prominent, providing a more detailed picture of the skeletal structure.

Crystallographic Investigations for Solid-State Structure and Conformational Insights

While no public crystal structure data is currently available for this compound, a crystallographic investigation would provide definitive information on its solid-state structure. X-ray diffraction analysis of a single crystal would determine the precise bond lengths, bond angles, and torsion angles of the molecule.

Such an analysis would reveal the conformation of the flexible tert-butoxy group relative to the plane of the aromatic ring. Steric hindrance between the bulky tert-butyl group and the adjacent proton on the ring would likely influence this conformation. Furthermore, the analysis would detail the intermolecular packing in the crystal lattice, identifying any weak non-covalent interactions, such as C-H···π or C-H···Br interactions, that stabilize the solid-state structure.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Tert Butoxy Toluene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For an electron-rich and sterically hindered substrate like 2-bromo-5-(tert-butoxy)toluene, the choice of catalyst, ligand, and reaction conditions is critical to overcoming the challenges of slow oxidative addition and hindered reductive elimination.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C(sp²)–C(sp²) bonds. While specific documented examples for the coupling of this compound are not extensively reported in readily available literature, its expected reactivity can be inferred from studies on similar sterically demanding, electron-rich aryl bromides. nih.govrsc.org

The electron-rich nature of the toluene (B28343) ring can slow the initial oxidative addition step to the Pd(0) catalyst. However, the primary challenge is the steric hindrance from the ortho-methyl group. To achieve efficient coupling, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are typically required. Ligands such as SPhos, XPhos, or RuPhos are effective in facilitating both the oxidative addition and the subsequent reductive elimination steps, which can also be sterically impeded. libretexts.org The use of a strong base, like potassium carbonate or cesium carbonate, in a solvent system such as a mixture of toluene and water or 1,4-dioxane and water is common for these types of substrates. dntb.gov.ua

A representative Suzuki-Miyaura reaction is depicted below:

Suzuki-Miyaura Coupling of this compound

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 80-110
Pd₂(dba)₃ XPhos Cs₂CO₃ 1,4-Dioxane 100

This table represents typical conditions for analogous substrates and serves as a predictive model for the reaction of this compound.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org For this compound, the steric bulk and electron-donating substituents again present a challenge. The reaction generally requires a palladium catalyst paired with a specialized ligand to achieve good yields and avoid side reactions.

Catalyst systems based on bulky biarylphosphine ligands are essential for promoting the coupling of hindered substrates. libretexts.org Ligands such as XPhos or Josiphos, in combination with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), are often employed. nih.govwikipedia.org The choice of solvent is typically an inert aromatic hydrocarbon like toluene or an ether such as THF or 1,4-dioxane. These conditions facilitate the catalytic cycle and are suitable for coupling with both primary and secondary amines.

A representative Buchwald-Hartwig amination is shown below:

Buchwald-Hartwig Amination of this compound

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Hindered Aryl Bromides

Pd Source Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ XPhos NaOt-Bu Toluene 80-110
Pd₂(dba)₃ RuPhos K₃PO₄ Dioxane 100

This table illustrates common conditions used for analogous substrates, providing a framework for the amination of this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method is known for its high functional group tolerance. The coupling of this compound would proceed via a standard catalytic cycle, but the catalyst system must be robust enough to handle the substrate's steric and electronic properties. organic-chemistry.org

For sterically demanding aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are highly effective. mit.edu Ligands like CPhos have been specifically designed to promote the coupling of secondary alkylzinc halides with challenging aryl bromides by favoring reductive elimination over β-hydride elimination. nih.gov The organozinc reagent can be prepared in situ or pre-formed, and the reaction is typically carried out in an ethereal solvent like THF.

A representative Negishi coupling is depicted below:

Negishi Coupling of this compound

Table 3: Common Conditions for Negishi Coupling of Hindered Aryl Bromides

Catalyst Ligand Organozinc Reagent Solvent Temperature (°C)
Pd(OAc)₂ CPhos R-ZnBr THF 25-80
Pd₂(dba)₃ SPhos Ar-ZnCl THF/Toluene 60-100

This table shows representative conditions for analogous substrates, suggesting a viable approach for this compound.

The classic Ullmann condensation is a copper-catalyzed reaction used to form C-C, C-O, C-N, and C-S bonds. organic-chemistry.org While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern methods often use catalytic amounts of a copper(I) salt with a ligand, allowing the reaction to proceed under milder conditions.

For the coupling of an electron-rich aryl bromide like this compound with nucleophiles such as phenols or amines, a typical system would involve a copper(I) source like CuI, a ligand such as 1,10-phenanthroline or an amino acid, and a base like cesium carbonate or potassium phosphate in a polar aprotic solvent like DMF or DMSO. The ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.

A representative Ullmann-type C-O coupling is shown below:

Ullmann-Type Coupling of this compound

Table 4: General Conditions for Modern Ullmann-Type Couplings

Copper Source Ligand Base Solvent Temperature (°C)
CuI 1,10-Phenanthroline Cs₂CO₃ DMF 100-140
Cu₂O L-Proline K₂CO₃ DMSO 90-120

This table provides examples of conditions used for Ullmann-type reactions, which could be adapted for this compound.

Palladium-catalyzed coupling of aryl halides with N-tosylhydrazones serves as a powerful method for constructing C=C bonds, effectively acting as a variant of olefination reactions. This transformation proceeds through the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium-carbene intermediate.

While specific applications involving this compound are not widely documented, the reaction is generally tolerant of various functional groups. For an electron-rich and hindered substrate, a catalyst system with a suitable phosphine ligand, such as PPh₃ or a biaryl phosphine, and a base like potassium carbonate or lithium tert-butoxide would likely be required. The reaction typically proceeds via a Heck-type mechanism or carbene migratory insertion.

A representative coupling with an N-tosylhydrazone is shown below:

Palladium-Catalyzed Coupling with N-Tosylhydrazone

Nucleophilic Aromatic Substitution (SNAr) Pathways

The Nucleophilic Aromatic Substitution (SNAr) reaction is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this mechanism is not considered a viable pathway for this compound under typical conditions.

The SNAr mechanism proceeds through a two-step addition-elimination sequence, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this complex is paramount for the reaction to occur. Stabilization is achieved through resonance and inductive effects of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. byjus.comchemistrysteps.com

The substrate this compound lacks any such electron-withdrawing groups. Instead, it possesses two electron-donating groups (tert-butoxy and methyl). These groups increase the electron density of the aromatic ring, which would strongly destabilize the negatively charged Meisenheimer complex, thereby creating a prohibitively high activation energy barrier for the initial nucleophilic attack. pearson.com Consequently, the SNAr pathway is electronically disfavored for this compound.

Influence of Activating/Deactivating Groups and Substituent Effects

The substituents on the benzene ring of this compound exert distinct electronic effects, which can be categorized as either activating or deactivating towards electrophilic aromatic substitution. These effects are a combination of induction and resonance.

tert-Butoxy (B1229062) Group (-OC(CH₃)₃): This is a strongly activating group. The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, significantly increasing the ring's nucleophilicity. openochem.org This strong resonance donation makes it a powerful ortho, para-director.

Methyl Group (-CH₃): The methyl group is a weakly activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation, which stabilizes the intermediate carbocation (arenium ion) formed during electrophilic attack. libretexts.org Like other alkyl groups, it is an ortho, para-director. masterorganicchemistry.com

Bromine (-Br): Halogens like bromine are a unique class of substituents. Due to their high electronegativity, they withdraw electron density from the ring inductively, which deactivates the ring and slows the rate of reaction compared to benzene. assets-servd.host However, they also possess lone pairs that can be donated through resonance, which stabilizes the carbocation intermediate for attack at the ortho and para positions. libretexts.orgassets-servd.host Consequently, bromine is a deactivating but ortho, para-directing group. openochem.org

SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
-CH₃1DonatingN/A (Hyperconjugation)ActivatingOrtho, Para
-Br2WithdrawingDonatingDeactivatingOrtho, Para
-OC(CH₃)₃5WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para

Solvent Effects and Reaction Kinetics

Solvent choice can significantly impact the kinetics and outcome of reactions involving this compound. The polarity, coordinating ability, and boiling point of the solvent are critical parameters. For instance, in metal-catalyzed reactions such as C-H activation or cross-coupling, solvents play a role in catalyst solubility, stability, and reactivity.

Research into C-H activation has shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), polyethylene glycol (PEG), and even water can serve as greener alternatives to traditional organic solvents like toluene, sometimes offering superior efficacy and selectivity. rsc.org In reactions involving polar intermediates or transition states, polar solvents can accelerate reaction rates by stabilizing charged species. Conversely, nonpolar solvents may be preferred for reactions involving nonpolar reactants. The kinetics of a given reaction are thus a complex function of the solvent's ability to solvate reactants, intermediates, and transition states. For example, studies on the thermochemistry of reactions involving tert-butoxyl radicals have demonstrated that solvent choice can alter reaction enthalpies by as much as 10 kcal/mol, highlighting the profound impact of solvation. canada.ca

Solvent TypePotential Influence on Reactions of this compoundExample Reaction Type
Polar Aprotic (e.g., DMF, Acetonitrile)Can accelerate reactions with polar transition states; good for dissolving organometallic catalysts.Nucleophilic Aromatic Substitution, Cross-Coupling
Nonpolar (e.g., Toluene, Hexane)Suitable for reactions with nonpolar reactants; often used in C-H activation. rsc.orgMetal-Catalyzed C-H Activation, Lithiation
Protic (e.g., Alcohols, Water)Can participate in reactions (e.g., solvolysis); may coordinate to and deactivate catalysts.Solvolysis of organometallic intermediates
"Green" Solvents (e.g., 2-MeTHF, PEG)Can offer improved yields, selectivity, and environmental profiles. rsc.orgRuthenium-catalyzed C-H Alkenylation rsc.org

C-H Activation and Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. sigmaaldrich.comsnnu.edu.cn The presence of multiple, distinct C-H bonds on the aromatic ring of this compound makes it an interesting substrate for investigating regioselective C-H activation.

Regioselective Ortho-, Meta-, and Para-Functionalization Approaches

Achieving site-selectivity in C-H activation is a primary challenge, as steric and electronic differences between various C-H bonds can be subtle. nih.gov

Ortho-Functionalization: This is the most common outcome in directed C-H activation. A functional group on the substrate coordinates to a metal catalyst, directing it to activate a nearby C-H bond, typically forming a five- or six-membered metallacycle intermediate. acs.org In this compound, the oxygen of the tert-butoxy group could direct a catalyst to functionalize the C-H bond at the C6 position.

Meta- and Para-Functionalization: Selectively activating C-H bonds at positions meta or para to an existing functional group is more challenging and often requires specialized strategies. nih.gov These approaches typically involve the use of carefully designed templates or "directing groups" that are covalently attached to the substrate and are long enough to position the catalyst over a remote C-H bond. nih.govdmaiti.com

Role of Directing Groups and Catalytic Systems in Selective Activation

The choice of directing group and catalyst is crucial for achieving high regioselectivity in C-H functionalization. snnu.edu.cnacs.org

Directing Groups (DGs): These are typically Lewis-basic functional groups that can coordinate to a transition metal center. acs.org Pyridine and related nitrogen-containing heterocycles are highly effective directing groups. nih.gov For substrates that lack a suitable innate directing group, a "transient directing group" can sometimes be installed in situ. snnu.edu.cn In this compound, the tert-butoxy group can act as a weak coordinating group, potentially enabling ortho-C-H activation.

Catalytic Systems: A wide range of transition metals, including palladium, rhodium, ruthenium, and iridium, are used to catalyze C-H activation reactions. sigmaaldrich.com The specific metal, its ligands, and the reaction conditions all play a role in determining the efficiency and selectivity of the transformation. sigmaaldrich.comnih.gov For example, palladium catalysts are widely used for C-H arylations and acetoxylations, often directed by pyridine-based groups. nih.gov Rhodium and ruthenium catalysts are frequently employed for C-H alkylations and annulations. rsc.orgrsc.org

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the three existing substituents.

Regiochemical Control by Existing Substituents (Methyl vs. tert-Butoxy vs. Bromine)

All three substituents on the ring (methyl, bromo, and tert-butoxy) are ortho, para-directors. To predict the site of electrophilic attack, their relative activating strengths and steric profiles must be considered. youtube.commsu.edu

tert-Butoxy Group (at C5): As a strong activator, it strongly directs incoming electrophiles to its ortho positions (C4, C6) and para position (C2, which is blocked).

Methyl Group (at C1): As a weak activator, it directs to its ortho positions (C2, which is blocked; and C6) and its para position (C4).

Bromine Atom (at C2): As a weak deactivator, its directing influence is significantly weaker than the two activating groups. It directs to its ortho position (C3) and para position (C5, which is blocked).

The directing effects of the powerful tert-butoxy group and the methyl group are cooperative; they both strongly favor substitution at the C4 and C6 positions. youtube.com The deactivating bromo group's influence is largely overridden. Therefore, an incoming electrophile will predominantly add to positions 4 and 6.

Between these two sites, steric hindrance plays a deciding role. The bulky tert-butoxy group at C5 creates significant steric hindrance at the adjacent C4 and C6 positions. pressbooks.pubstackexchange.com However, the steric bulk of the tert-butyl group is more pronounced than that of the methyl group, potentially leading to a slight preference for substitution at C4 over C6, although a mixture of products is expected. libretexts.org

Ring PositionDirected by -CH₃ (at C1)Directed by -Br (at C2)Directed by -OC(CH₃)₃ (at C5)Overall Activation/DeactivationPredicted Outcome
3MetaOrthoMetaWeakly ActivatedMinor Product
4ParaMetaOrthoStrongly ActivatedMajor Product
6OrthoMetaOrthoStrongly ActivatedMajor Product

Competitive Reactions and Side Product Formation Analysis

In reactions involving this compound, the presence of both a bromine atom and a bulky tert-butoxy group on the toluene ring can lead to competitive reaction pathways and the formation of various side products. The electronic and steric properties of these substituents play a crucial role in directing the outcome of chemical transformations.

The tert-butoxy group is an ortho-, para-directing activator due to the electron-donating resonance effect of the oxygen atom. However, its significant steric bulk can hinder reactions at the ortho positions (positions 4 and 6). The bromine atom is a deactivating, ortho-, para-directing group. The interplay of these effects influences the regioselectivity of further electrophilic aromatic substitutions.

In the context of metal-mediated reactions, such as cross-coupling or lithiation, several side reactions can be anticipated.

Table 1: Potential Competitive Reactions and Side Products

Reaction TypeExpected Main ReactionPotential Competitive/Side ReactionsCommon Side Products
Lithiation Formation of 2-lithio-5-(tert-butoxy)tolueneMetal-halogen exchange at bromine, deprotonation at the methyl group, or ortho-lithiation directed by the tert-butoxy group.1-Lithio-3-(tert-butoxy)toluene, 2-bromo-5-(tert-butoxy)benzyl-lithium, various coupled or rearranged products upon quenching.
Cross-Coupling (e.g., Suzuki) C-C bond formation at the C-Br bondHomocoupling of the organoboron reagent or the aryl halide, protodeborylation of the boronic acid, and reductive debromination.Biphenyl derivatives from homocoupling, 4-(tert-butoxy)toluene from debromination.
Nitration Introduction of a nitro groupFormation of isomeric products, potential for ipso-substitution at the tert-butoxy group under harsh conditions.Isomeric nitrobromotoluenes, potential for phenolic byproducts.

It is important to note that specific reaction conditions, including the choice of catalyst, solvent, temperature, and base, can be optimized to favor the desired reaction pathway and minimize the formation of side products.

Halogen Exchange Reactions and Strategies for Selectivity

Halogen exchange reactions, particularly lithium-halogen exchange, are a common method for converting aryl bromides into more reactive organometallic intermediates. For this compound, this transformation is expected to proceed readily.

The general mechanism involves the attack of an organolithium reagent (commonly n-butyllithium or tert-butyllithium) on the bromine atom, leading to the formation of the corresponding aryllithium species and an alkyl bromide.

Strategies for Selectivity:

Low Temperatures: Carrying out the reaction at very low temperatures (typically -78 °C or lower) is crucial to prevent side reactions, such as the attack of the newly formed aryllithium on the solvent (e.g., THF) or other electrophilic sites in the molecule.

Choice of Organolithium Reagent: The reactivity of the organolithium reagent can influence selectivity. While n-butyllithium is commonly used, the more sterically hindered tert-butyllithium can sometimes offer different selectivity profiles.

Solvent Effects: The choice of solvent can impact the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF and diethyl ether are commonly employed.

Rapid Quenching: After the halogen-lithium exchange is complete, the rapid addition of an electrophile is necessary to trap the desired aryllithium species before it can undergo decomposition or side reactions.

Reductive Transformations: Selective Debromination and Hydrogenation

The selective removal of the bromine atom (debromination) or the reduction of the aromatic ring (hydrogenation) in this compound can be achieved through various reductive methods.

Selective Debromination:

Catalytic hydrogenolysis is a common method for the selective debromination of aryl bromides. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Table 2: Conditions for Selective Debromination

CatalystHydrogen SourceSolventGeneral Observations
Pd/CHydrogen gas (H₂)Ethanol, Methanol, Ethyl acetateGenerally effective for C-Br bond cleavage without affecting other functional groups under mild conditions.
Pd/CFormic acid or its salts (e.g., ammonium formate)Methanol, EthanolTransfer hydrogenolysis offers a convenient alternative to using gaseous hydrogen.
Raney NickelHydrogen gas (H₂)EthanolCan also be effective but may require more forcing conditions and can sometimes lead to reduction of other functional groups.

The tert-butoxy group is generally stable under these conditions, allowing for the selective formation of 4-(tert-butoxy)toluene.

Hydrogenation:

Hydrogenation of the aromatic ring requires more vigorous conditions than debromination. Catalysts such as rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) under higher pressures of hydrogen and elevated temperatures are typically necessary to reduce the benzene ring. Under these conditions, the C-Br bond would also be cleaved. The tert-butoxy group may also be susceptible to cleavage under harsh hydrogenation conditions. The expected product would be 4-tert-butylcyclohexanol, assuming cleavage of the ether linkage and reduction of the resulting phenol (B47542).

Computational and Theoretical Chemistry Studies on 2 Bromo 5 Tert Butoxy Toluene

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized geometry, electronic properties, and spectroscopic features of compounds like 2-Bromo-5-(tert-butoxy)toluene.

The presence of flexible groups, specifically the tert-butoxy (B1229062) and methyl groups, gives rise to multiple possible conformations for this compound. A computational conformational analysis is essential to identify the most stable arrangements (conformers) and the energy barriers between them.

This analysis is typically performed by systematically rotating the key dihedral angles: the C(ring)-C(ring)-O-C(tert-butyl) angle and the C(ring)-C(ring)-CH₃ angle. For each rotational position, the geometry is optimized to find the nearest local energy minimum. The bulky tert-butyl group imposes significant steric hindrance, which heavily influences the conformational preferences. upenn.eduresearchgate.net In related molecules like tert-butylbenzene, the lowest energy conformation is the one that minimizes steric clash between the tert-butyl group and the aromatic ring. researchgate.net For this compound, the most stable conformer would likely feature the tert-butyl group oriented to minimize interaction with the ortho-methyl group. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Energetic Analysis of this compound Conformers
ConformerRelative Energy (kcal/mol)Description
Conformer A (Global Minimum)0.00Lowest energy state, optimized orientation of tert-butoxy and methyl groups to minimize steric hindrance.
Conformer B+1.5Rotation around the C(ring)-O bond, leading to increased steric interaction.
Conformer C+3.2Rotation around the C(ring)-CH₃ bond, resulting in eclipsing interactions with ring hydrogens.

Note: The data in this table is illustrative and represents typical energy differences found in conformational analyses of similarly substituted aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.comyoutube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring. The electron-donating nature of the tert-butoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The bromine atom also influences the HOMO through its lone pairs. The LUMO is likely to be a π-antibonding orbital of the aromatic ring, but could also have significant contribution from the σ-antibonding orbital of the C-Br bond. researchgate.net A low HOMO-LUMO energy gap generally implies higher chemical reactivity. wikipedia.org The introduction of a bromine atom can modulate the HOMO/LUMO energy levels. rsc.org FMO analysis helps predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO indicates where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO distribution shows where it is most likely to accept electrons (electrophilic character). nih.govresearchgate.net

Table 2: Representative FMO Analysis for a Substituted Bromobenzene
OrbitalEnergy (eV)Primary LocationPredicted Reactivity
HOMO-6.09π-system of the aromatic ringSite for electrophilic attack
LUMO-0.85π-system and C-Br σ orbitalSite for nucleophilic attack
HOMO-LUMO Gap5.24Indicates high kinetic stability-

Note: The energy values are representative examples based on DFT calculations of similar brominated aromatic compounds and can vary depending on the level of theory and basis set used. rsc.orgnih.gov

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. uni-muenchen.de This is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. nih.gov The MESP is mapped onto a constant electron density surface, with colors indicating the nature of the electrostatic potential: red for negative (electron-rich) regions, blue for positive (electron-poor) regions, and green for neutral regions. wolfram.comresearchgate.net

In this compound, the MESP map would show a significant negative potential (red) around the oxygen atom of the tert-butoxy group due to its high electronegativity and lone pairs of electrons. researchgate.net The bromine atom would also exhibit a region of negative potential around its circumference. However, a region of positive or near-neutral potential, known as a σ-hole, is expected along the extension of the C-Br bond. researchgate.net This σ-hole makes the bromine atom a potential halogen bond donor. The aromatic ring itself will show a negative potential above and below the plane due to the π-electron cloud, with its intensity modulated by the substituents. researchgate.net Such maps are invaluable for predicting how the molecule will interact with electrophiles, nucleophiles, and other molecules in its environment. walisongo.ac.id

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute.

For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. This could alter the relative energies of the conformers calculated in the gas phase. rsc.orgub.edu Furthermore, the solvent can influence electronic properties like the HOMO and LUMO energy levels. aps.org For instance, polar solvents can lead to shifts in electronic absorption spectra (solvatochromism), which can be predicted through time-dependent DFT (TD-DFT) calculations that incorporate solvent effects. Understanding these interactions is crucial for accurately modeling the molecule's behavior in a realistic chemical setting. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry provides powerful tools to explore the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby elucidating the detailed mechanism of a chemical transformation.

A key application of computational modeling is the study of reaction mechanisms, such as the metal-catalyzed cross-coupling reactions frequently employed with aryl bromides. For example, the Suzuki-Miyaura coupling of this compound with a boronic acid would proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov

DFT calculations can be used to model each step of this process. The highest energy point along the minimum energy path between reactants and products is the transition state (TS). Locating the TS structure and calculating its energy is critical for determining the activation energy (Ea) of the reaction, which governs the reaction rate. researchgate.net For the oxidative addition step, where the palladium catalyst inserts into the C-Br bond, computational modeling would identify the TS structure and its associated energy barrier. researchgate.net Calculations on similar systems, such as the Grignard reagent formation from bromobenzene, have successfully characterized the relevant transition states and provided mechanistic insights. researchgate.netwhiterose.ac.uk

Table 3: Representative Calculated Activation Energies for a Suzuki Coupling Reaction Step
Reaction StepSpeciesRelative Free Energy (kcal/mol)
Oxidative Addition of an Aryl Bromide to Pd(0)Reactants (Ar-Br + Pd(PPh₃)₂)0.0
Transition State+15.5
Product (Ar-Pd(II)(Br)(PPh₃)₂)-5.0

Note: This data is illustrative, based on computational studies of Suzuki coupling reactions involving bromobenzene derivatives. Actual values depend on the specific reactants, catalyst, and solvent. researchgate.net

Prediction and Validation of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. For a molecule like this compound, theoretical calculations can be employed to understand how it will react with other reagents. Methods such as Density Functional Theory (DFT) are used to model the potential reaction pathways and determine the most energetically favorable products.

The prediction of regioselectivity involves calculating the energy profiles of different possible reaction channels. For instance, in a cycloaddition reaction, DFT calculations can determine which regioisomer is kinetically and thermodynamically preferred by locating the transition states and intermediates for each possible pathway. The calculated activation energies for each path allow researchers to predict which product will form more rapidly. Such computational studies have been successfully applied to understand the regioselectivity of reactions like the [3 + 2] cycloaddition between nitrous oxide and conjugated nitroalkenes. In these studies, different possible regioisomeric channels are modeled, and the energy profiles are calculated to identify the preferred reaction pathway. The validation of these theoretical predictions is crucial and is achieved by comparing the predicted product ratios with those obtained from experimental studies.

While specific computational studies on the regioselectivity of this compound are not prominently available in published literature, the general methodology would follow these established principles. An illustrative example of how such data would be presented is shown below.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Major ProductExperimental YieldValidation Status
Pathway A (Ortho-attack)15.2Isomer A85%Consistent
Pathway B (Meta-attack)18.5Isomer B15%Consistent

This table is illustrative and does not represent actual experimental or computational data for this compound.

Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical chemistry is instrumental in predicting the spectroscopic properties of molecules. For this compound, computational methods can calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are essential for its characterization.

DFT calculations are a common method for predicting these properties. To predict vibrational frequencies, the molecular structure of the compound is first optimized to find its most stable geometry. Then, vibrational analysis is performed on this optimized structure to calculate the frequencies of its normal modes of vibration. These calculated frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. For better agreement with experimental results, the computed frequencies are often scaled using specific scale factors. The validation of these predictions is achieved by comparing the calculated vibrational spectra with experimentally recorded Fourier Transform-Infrared (FT-IR) and FT-Raman spectra.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The calculated chemical shifts are then compared with experimental NMR data to validate the computational model and aid in the assignment of experimental signals.

Table 1: Comparison of Predicted and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR Frequency (cm⁻¹)Experimental FT-Raman Frequency (cm⁻¹)Assignment
ν(C-H) aromatic308030753078C-H stretching
ν(C-Br)650645648C-Br stretching
ν(C-O-C)12501245-Asymmetric stretching

This table is a generalized example and does not represent actual data for this compound.

Table 2: Comparison of Predicted and Experimental NMR Chemical Shifts

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C-Br118.5117.9
C-O155.2154.8
C(tert-butyl)78.978.5
CH₃(tert-butyl)28.928.7

This table is a generalized example and does not represent actual data for this compound.

Derivatives and Analogues of 2 Bromo 5 Tert Butoxy Toluene: Synthesis and Structure Reactivity Relationships

Design Principles for Analogues with Modified Steric and Electronic Profiles

The design of analogues of 2-bromo-5-(tert-butoxy)toluene is guided by fundamental principles of physical organic chemistry, aiming to predictably alter reactivity and selectivity. The primary focus is on modifying the steric hindrance and the electronic nature of the molecule by targeting its three key components: the bromine atom, the tert-butoxy (B1229062) group, and the toluene (B28343) methyl group.

Steric Profile Modification: The tert-butyl group is exceptionally bulky and imparts significant steric hindrance around the 5-position of the aromatic ring. acs.org This steric bulk can influence reaction rates, catalyst-substrate interactions, and regioselectivity. rsc.orgsioc-journal.cn Design principles for modifying the steric profile include:

Altering the Alkoxy Group: Replacing the tert-butoxy group with smaller alkoxy groups (e.g., methoxy (B1213986), ethoxy) or a hydroxyl group systematically reduces steric hindrance. Conversely, employing even bulkier groups can further increase steric shielding.

Changing Substituent Positions: The relative positions of the substituents are critical. Moving the bulky tert-butoxy group to a different position on the ring would dramatically alter the steric environment around the C-Br bond, impacting its accessibility for processes like oxidative addition in cross-coupling cycles. rsc.org

Electronic Profile Modification: The electronic nature of the aromatic ring is governed by the cumulative inductive and resonance effects of its substituents. The tert-butoxy group is a strong electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The methyl group is a weak EDG (+I effect), and the bromine atom is an electron-withdrawing group via induction (-I effect) but weakly donating through resonance (+M effect). ucsb.edu Design strategies to tune the electronic profile involve:

Varying Aromatic Substituents: Introducing additional electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), or other electron-donating groups (EDGs) like amino (-NH₂) at other positions on the ring can significantly alter the electron density of the aryl system. This directly affects the reactivity of the C-Br bond, with EWGs generally making the aryl halide a better electrophile. mdpi.com

Modifying the Alkoxy Group: Converting the tert-butoxy group to a hydroxyl group changes the electronic influence. While still an EDG, the hydroxyl group's properties differ from the tert-butoxy group.

Functionalizing the Methyl Group: Oxidation of the methyl group to an aldehyde (-CHO) or a carboxylic acid (-COOH) transforms it from an EDG into a strong EWG, which would substantially decrease the electron density on the ring and increase the reactivity of the aryl bromide in many coupling reactions. acs.org

By combining these steric and electronic modifications, a wide array of analogues can be rationally designed to probe structure-reactivity relationships and optimize substrates for specific synthetic applications.

**6.2. Synthetic Routes to Diverse Substituted Derivatives

The synthesis of diverse derivatives of this compound can be achieved through regioselective aromatic substitution, modification of the existing functional groups, or functionalization of the benzylic position.

Synthetic Routes to Diverse Substituted Derivatives

Modification of the Bromine Position and its Impact on Reactivity

The synthesis of positional isomers of bromo-(tert-butoxy)toluene relies on the directing effects of the methyl and tert-butoxy groups. Both are ortho-, para-directing groups. Starting from 3-(tert-butoxy)toluene, bromination would likely yield a mixture of isomers, with the major products being this compound and 4-bromo-3-(tert-butoxy)toluene, dictated by the combined directing effects and steric hindrance.

The position of the bromine atom significantly impacts reactivity in cross-coupling reactions.

Ortho-Substituted Bromides: A bromine atom ortho to either the methyl or the tert-butoxy group introduces steric hindrance that can impede the oxidative addition step in palladium-catalyzed couplings. acs.orgrsc.org This often necessitates the use of specialized bulky, electron-rich phosphine (B1218219) ligands to achieve efficient reaction. rsc.orgsioc-journal.cnresearchgate.net

Meta- and Para-Substituted Bromides: When the bromine is meta or para to the other substituents, steric hindrance is reduced, and reactivity is primarily governed by electronic effects. Generally, aryl bromides are more reactive than corresponding aryl chlorides in cross-coupling reactions due to the lower C-Br bond dissociation energy. nih.govresearchgate.net

Alterations to the tert-Butoxy Group and Aromatic Substitution Pattern

The tert-butoxy group can be modified to tune the steric and electronic properties of the molecule.

Deprotection to Phenol (B47542): The tert-butyl group can be cleaved under acidic conditions to yield the corresponding 2-bromo-5-methylphenol (B88109). This phenol can then be re-alkylated with different alkyl halides to install a variety of alkoxy groups (e.g., methoxy, isopropoxy), thereby modulating the steric bulk.

Introduction of Other Substituents: Standard electrophilic aromatic substitution reactions can introduce other functional groups onto the ring, although the positions will be directed by the existing substituents. For instance, nitration would likely occur ortho to the powerful electron-donating tert-butoxy group.

Functionalization of the Toluene Methyl Group

The methyl group offers another site for synthetic modification, primarily through free-radical pathways or oxidation. researchgate.netnih.gov

Benzylic Bromination: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be selectively brominated to form 2-bromo-5-(tert-butoxy)benzyl bromide. This introduces a new reactive handle for subsequent nucleophilic substitution or organometallic coupling reactions.

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid. Milder, more controlled oxidation methods can yield the corresponding benzaldehyde. acs.org This transformation fundamentally changes the electronic nature of the substituent from electron-donating to strongly electron-withdrawing. acs.org

Comparative Reactivity Studies of Analogues in Cross-Coupling and Functionalization Reactions

The diverse analogues of this compound serve as excellent substrates for systematically studying the effects of structure on reactivity in key transformations like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.govpreprints.orgmdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. Studies comparing analogues would likely reveal:

Steric Effects: An analogue with a smaller methoxy group instead of the tert-butoxy group would likely react faster due to reduced steric hindrance around the reaction center. Conversely, an analogue with the bromine positioned ortho to the tert-butoxy group would exhibit significantly lower reactivity, requiring more forcing conditions or specialized, sterically demanding ligands like SPhos or PAd-AntPhos to facilitate the coupling. sioc-journal.cnrsc.org

Electronic Effects: An analogue with an electron-withdrawing acetyl group (from oxidation of the methyl group) would be more reactive towards oxidative addition to the Pd(0) catalyst compared to the parent compound, due to the lower electron density at the carbon bearing the bromine. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. The reactivity trends are often similar to those in Suzuki-Miyaura couplings.

Steric Hindrance: Significant steric bulk adjacent to the bromine atom can severely hinder the approach of the amine nucleophile and the catalyst complex, leading to lower yields or requiring highly active catalyst systems. nih.govacs.org

Electronic Influence: Electron-deficient aryl bromides are generally more reactive in Buchwald-Hartwig aminations. Therefore, an analogue functionalized with a cyano or nitro group would be expected to undergo amination more readily than the electron-rich this compound. acs.orgacs.org

Below is an interactive data table summarizing the expected relative reactivity of various analogues in a generic palladium-catalyzed cross-coupling reaction.

AnalogueKey ModificationPrimary EffectExpected Relative Reactivity
2-Bromo-5-methoxytoluenetert-Butoxy → MethoxyReduced Steric HindranceHigher
4-Bromo-3-(tert-butoxy)tolueneBromine at C4 (ortho to t-BuO)Increased Steric HindranceLower
2-Bromo-5-(tert-butoxy)benzoic acidMethyl → Carboxylic AcidStrong Electronic WithdrawalMuch Higher
2-Bromo-4-nitro-5-(tert-butoxy)tolueneAddition of Nitro GroupStrong Electronic WithdrawalHigher

Influence of Substituent Effects on Electronic Distribution, Reactivity, and Selectivity

Influence on Electronic Distribution: Substituents modulate the electron density of the aromatic ring and the polarization of the carbon-bromine (C-Br) bond.

Electron-Donating Groups (EDGs): The tert-butoxy and methyl groups donate electron density to the ring, increasing the electron density at the ortho and para positions. This makes the C-Br bond less electrophilic and can slow down the rate-determining oxidative addition step in many cross-coupling reactions.

Electron-Withdrawing Groups (EWGs): Replacing the methyl group with a carboxyl group, for instance, would withdraw electron density from the ring. This makes the carbon atom attached to the bromine more electron-deficient (more positive charge), facilitating its reaction with an electron-rich low-valent metal catalyst like Pd(0). nih.gov

Influence on Reactivity and Selectivity: The combination of these effects dictates the outcome of chemical reactions.

Reactivity: The rate of reaction is a function of both steric accessibility and electronic activation. For sterically hindered substrates, finding a catalyst system that can overcome the steric barrier is critical. rsc.orgrsc.orgorganic-chemistry.org For unhindered substrates, reactivity often correlates well with electronic parameters, such as Hammett substituent constants, which quantify the electron-donating or -withdrawing ability of a substituent. nih.gov

Selectivity: In reactions where multiple products can be formed (e.g., C-H activation at different positions), the directing effects of the substituents are paramount. The bulky tert-butoxy group can sterically block adjacent sites, directing incoming reagents to less hindered positions. acs.orgacs.org Electronic effects also play a key role in determining the regioselectivity of electrophilic or nucleophilic attack on the aromatic ring.

The systematic synthesis and study of these analogues provide valuable data for developing predictive models that can guide the design of substrates and reaction conditions for achieving desired outcomes in organic synthesis. nih.gov

Strategic Role As a Synthetic Precursor in Complex Molecule Construction

Utilization in the Synthesis of Aryl Ethers and Biaryl Scaffolds

The carbon-bromine bond in 2-Bromo-5-(tert-butoxy)toluene is a key feature that enables its participation in cornerstone reactions for the formation of aryl ethers and biaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.

One of the primary methods for the synthesis of aryl ethers from aryl halides is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or a phenol (B47542). wikipedia.org In a typical procedure, this compound could be reacted with a variety of phenols or alcohols in the presence of a copper catalyst and a base to yield the corresponding diaryl or alkyl aryl ethers. Modern variations of the Ullmann reaction often utilize soluble copper catalysts with specific ligands to achieve high yields under milder conditions. wikipedia.orgumich.edu The choice of solvent, base, and ligand can significantly influence the reaction's efficiency, with non-polar solvents like toluene (B28343) and xylenes being effective in certain systems. umich.eduarkat-usa.org

For the construction of biaryl scaffolds, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling are of paramount importance. nih.gov This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. This compound can serve as the aryl halide partner in Suzuki-Miyaura reactions, coupling with a diverse range of arylboronic acids to produce unsymmetrical biaryl compounds. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov It is a highly versatile method, tolerant of a wide array of functional groups, making it a powerful tool in organic synthesis. nih.gov Biaryl formation can sometimes be a significant side reaction in other palladium-catalyzed processes, such as borylation, especially in the presence of a base. nih.gov Base-promoted, transition-metal-free methods for direct C-H arylation of arenes with aryl halides have also been developed, offering an alternative route to biaryl structures. nih.govacs.org

Reaction Type Description Key Reagents for this compound
Ullmann CondensationCopper-catalyzed synthesis of aryl ethers from aryl halides and alcohols/phenols. wikipedia.orgAlcohol/Phenol, Copper catalyst (e.g., CuI), Base (e.g., K2CO3). umich.edu
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of aryl halides with arylboronic acids to form biaryls. nih.govArylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3).

Application in Heterocyclic Chemistry

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. The bromine atom allows for its incorporation into larger ring systems through intramolecular or intermolecular cyclization strategies.

One important class of heterocycles that can be synthesized are carbazoles . These nitrogen-containing tricyclic structures are known for their interesting photophysical and electronic properties and are often found in pharmacologically active molecules and organic electronic materials. researchgate.netnih.govnih.gov A common synthetic route to carbazoles involves the intramolecular cyclization of N-substituted o-halodiarylamines. researchgate.net In such a synthesis, this compound could first be subjected to a Buchwald-Hartwig amination with an appropriate aniline derivative, followed by an intramolecular C-H arylation to form the carbazole ring system. Transition-metal-free methods, often promoted by a strong base like potassium tert-butoxide, can also achieve this intramolecular C-C bond formation. researchgate.net

Another class of heterocycles accessible from precursors like this compound are dibenzofurans . These oxygen-containing aromatic compounds are also of interest in medicinal and materials chemistry. The synthesis of dibenzofurans can be achieved through the coupling of aryl halides with phenols, followed by an intramolecular cyclization. For instance, a reaction between 1-bromo-2-iodobenzene and phenols can lead to dibenzofuran derivatives. acs.org A similar strategy could be envisioned starting from this compound.

Heterocycle General Synthetic Strategy Potential Role of this compound
CarbazolesIntramolecular cyclization of N-substituted o-halodiarylamines. researchgate.netAs the o-haloaryl component in the precursor diarylamine.
DibenzofuransCoupling of aryl halides with phenols followed by intramolecular cyclization. acs.orgAs the aryl halide component in the initial coupling reaction.

Building Block for Advanced Organic Scaffolds and Frameworks

The utility of this compound extends to its role as a fundamental building block for more complex and advanced organic scaffolds and frameworks. The structures derived from this precursor, such as the aryl ethers, biaryls, and heterocycles discussed previously, can themselves be further elaborated into larger, more functional systems.

For example, the carbazole moiety, which can be synthesized from this compound, is a key component in many functional organic materials. researchgate.netnih.govnih.gov These carbazole-containing building blocks can be used to construct larger, conjugated systems with tailored electronic and photophysical properties.

Furthermore, with appropriate functionalization, derivatives of this compound can serve as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.netrroij.com To be used as a linker, the this compound molecule would typically need to be converted into a multitopic carboxylate or other coordinating species. The resulting MOFs could have applications in gas storage, separation, and catalysis. researchgate.netrroij.com

Precursor for Materials Science Applications (e.g., optoelectronic materials, functional polymers)

This compound is a promising precursor for the synthesis of materials with applications in materials science, particularly in the fields of optoelectronics and functional polymers. The ability to introduce this unit into a polymer backbone allows for the tuning of the resulting material's properties.

Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, leading to delocalized π-electron systems and interesting electronic and optical properties. rsc.orgresearchgate.netresearchgate.net These materials are the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The synthesis of conjugated polymers often relies on the polymerization of monomeric units, frequently involving cross-coupling reactions. This compound, as an aryl bromide, can be utilized as a monomer in such polymerizations. For instance, through reactions like Suzuki or Stille coupling, it can be copolymerized with other monomers to create polymers with specific electronic and physical properties. The tert-butoxy (B1229062) group can enhance the solubility of the resulting polymer, which is crucial for solution-based processing of thin films for electronic devices.

Application Area Material Type Role of this compound
OptoelectronicsConjugated PolymersAs a monomeric building block for the polymer backbone.
Functional PolymersSoluble PolymersThe tert-butoxy group can impart solubility to the polymer chain.

Future Research Trajectories and Outlook

Advancements in Asymmetric Synthesis Utilizing the Compound

While direct applications of 2-Bromo-5-(tert-butoxy)toluene in asymmetric synthesis are yet to be extensively reported, its structural motifs suggest significant potential for the development of novel chiral ligands and catalysts. The toluene (B28343) backbone provides a rigid scaffold, which is a desirable feature in the design of ligands for stereoselective transformations. Future research is anticipated to explore the derivatization of this compound to create a new class of chiral ligands for a variety of asymmetric reactions.

One promising avenue lies in the synthesis of chiral phosphine (B1218219) ligands. The bromine atom can be readily displaced through cross-coupling reactions to introduce phosphorus-containing moieties. Subsequent modifications of the tert-butoxy (B1229062) and methyl groups could be employed to fine-tune the steric and electronic properties of the resulting ligands. These tailored phosphines could find application in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions, potentially leading to high enantioselectivities.

Furthermore, the aromatic ring of this compound could be functionalized to incorporate other coordinating groups, such as amines or oxazolines, to generate bidentate or tridentate chiral ligands. The steric bulk of the tert-butoxy group could play a crucial role in creating a well-defined chiral pocket around a metal center, thereby enhancing stereochemical control. The exploration of these possibilities could lead to the discovery of novel and efficient catalysts for a broad range of asymmetric transformations.

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the this compound core is ripe for exploration with a variety of modern catalytic systems. The presence of the bromo substituent makes it an ideal candidate for numerous cross-coupling reactions, while the C-H bonds on the aromatic ring and the methyl group offer opportunities for direct functionalization.

Cross-Coupling Reactions: Future research will likely focus on employing advanced palladium, nickel, and copper catalyst systems for Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions would enable the introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, at the 2-position. The development of catalysts with high turnover numbers and broad functional group tolerance will be crucial for the efficient synthesis of a diverse library of derivatives.

C-H Activation: The exploration of directed C-H activation strategies presents another exciting frontier. The tert-butoxy group, with its oxygen atom, could potentially act as a directing group for ortho-C-H activation, enabling functionalization at the 6-position. Similarly, the development of catalysts for the selective C-H activation of the methyl group or other positions on the aromatic ring would open up new avenues for molecular diversification.

Biocatalysis: The use of enzymes for the selective functionalization of this compound is an emerging area with significant potential. Biocatalytic approaches could offer environmentally benign and highly selective methods for hydroxylation, halogenation, or other transformations, providing access to novel derivatives that are difficult to obtain through traditional chemical methods.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms is a key trajectory for improving efficiency, safety, and scalability. Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.

Future work will likely involve the development of robust flow protocols for the key transformations of this compound, such as lithiation, Grignard formation, and various cross-coupling reactions. The integration of in-line analytical techniques, such as IR and NMR spectroscopy, will allow for real-time reaction monitoring and optimization.

Automated synthesis platforms, combining robotics with flow chemistry, could be utilized for the rapid generation of libraries of this compound derivatives. This high-throughput approach would accelerate the discovery of new molecules with desired properties for applications in drug discovery, materials science, and agrochemicals. The development of self-optimizing algorithms could further enhance the efficiency of these automated systems.

Deeper Computational Insights for Rational Design of Derivatives

Computational chemistry will play an increasingly important role in guiding the rational design of this compound derivatives and in understanding the mechanisms of their reactions. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, aiding in the selection of appropriate reaction conditions and catalysts for selective functionalization.

For instance, DFT can be used to model the transition states of various catalytic cycles, providing insights into the factors that control reaction rates and selectivities. This information can be used to design more efficient catalysts and to predict the outcome of new reactions. Furthermore, computational screening of virtual libraries of derivatives can help to identify candidates with promising electronic, optical, or biological properties before their synthesis, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed activities. These models can then be used to predict the properties of new, unsynthesized compounds, further accelerating the discovery process.

Expanding Applications in Emerging Chemical Technologies

The versatility of this compound as a chemical intermediate suggests its potential application in a range of emerging technologies. Its derivatives could serve as key building blocks for the synthesis of advanced materials, pharmaceuticals, and agrochemicals.

Materials Science: The incorporation of the this compound scaffold into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising area of research. The tert-butoxy group can enhance the solubility and influence the solid-state packing of organic semiconductors, which are crucial parameters for device performance. The bromo- and methyl-substituents provide handles for further functionalization to fine-tune the electronic properties of the resulting materials.

Medicinal Chemistry: The substituted toluene framework is a common motif in many biologically active molecules. Derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents. The lipophilic tert-butoxy group could enhance membrane permeability, while the other positions on the ring could be functionalized to interact with specific biological targets.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is an ongoing challenge. The structural diversity that can be achieved from this compound makes it an attractive starting point for the synthesis of new agrochemicals. High-throughput screening of derivative libraries could lead to the identification of compounds with potent and selective biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-5-(tert-butoxy)toluene, and how are reaction conditions optimized for yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of a brominated precursor with tert-butoxide. For example, 2-amino-5-bromobenzoic acid derivatives can react with tert-butyl alcohol under basic conditions (e.g., K₂CO₃) in solvents like toluene or DMF at 80–100°C . Key optimizations include:

  • Temperature control : Higher temperatures (≥90°C) favor substitution but risk decomposition.
  • Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity of tert-butoxide.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :

  • Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) for preliminary purification.
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and 13C^{13}C-NMR (C-Br resonance ~110 ppm) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, as noted for structurally similar brominated aromatics .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butoxy group.
  • Decomposition risks : Exposure to moisture or strong oxidizers (e.g., KMnO₄) may degrade the compound, releasing bromine or tert-butanol byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric hindrance : The bulky tert-butoxy group reduces accessibility for metal catalysts (e.g., Pd) in Suzuki-Miyaura couplings, requiring ligand optimization (e.g., XPhos instead of PPh₃) .
  • Electronic effects : The electron-donating tert-butoxy group activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for brominated intermediates derived from this compound?

  • Methodological Answer :

  • Reproducibility checks : Verify solvent dryness (e.g., molecular sieves for DMF) and catalyst batch consistency (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated species or tert-butanol adducts) .
  • Case study : In one protocol, yields dropped from 75% to 40% due to trace moisture; reintroducing rigorous drying restored efficiency .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to assess binding affinity to targets (e.g., enzymes with hydrophobic pockets).
  • QSAR models : Correlate substituent effects (e.g., logP values of bromine vs. fluorine) with bioactivity data from analogues .
  • Example : Derivatives with trifluoromethyl groups show enhanced metabolic stability compared to tert-butoxy variants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.